molecular formula C4H4N2O2 B12396880 Uracil-13c4,15n2

Uracil-13c4,15n2

Cat. No.: B12396880
M. Wt: 118.044 g/mol
InChI Key: ISAKRJDGNUQOIC-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil-13c4,15n2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the uracil molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without altering the uracil structure .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon and nitrogen sources. The process requires precise control of reaction conditions to achieve high purity and yield. The final product is then purified and characterized to ensure it meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

Uracil-13c4,15n2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of uracil derivatives with additional oxygen atoms, while reduction can result in the formation of dihydro-uracil derivatives .

Scientific Research Applications

Uracil-13c4,15n2 has a wide range of scientific research applications, including:

    Chemistry: Used as an isotopic tracer in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Utilized in nucleic acid research to study RNA synthesis, structure, and function.

    Medicine: Employed in metabolic studies to understand the metabolism of uracil and its derivatives in biological systems.

    Industry: Used in the development of new pharmaceuticals and diagnostic tools .

Mechanism of Action

The mechanism of action of Uracil-13c4,15n2 involves its incorporation into RNA molecules during transcription. The labeled isotopes allow researchers to track and study the behavior of uracil in various biological processes. The molecular targets include RNA polymerase and other enzymes involved in RNA synthesis. The pathways involved include the pyrimidine biosynthesis pathway and RNA metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uracil-13c4,15n2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in research studies, allowing for the simultaneous tracking of carbon and nitrogen atoms in metabolic pathways and biochemical reactions .

Properties

Molecular Formula

C4H4N2O2

Molecular Weight

118.044 g/mol

IUPAC Name

(2,4,5,6-13C4,1,3-15N2)1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

ISAKRJDGNUQOIC-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][15NH][13C](=O)[15NH][13C]1=O

Canonical SMILES

C1=CNC(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.